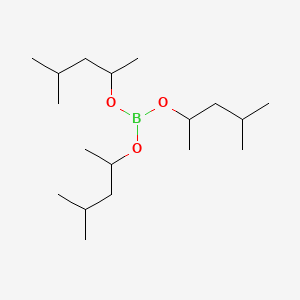
Boric acid tris(1,3-dimethylbutyl)ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boric acid tris(1,3-dimethylbutyl)ester is an organoboron compound with the molecular formula C_18H_39BO_3. It is a boronic ester, which is a class of compounds known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling . This compound is characterized by its stability and reactivity, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of boric acid, tris(4-methyl-2-pentyl) ester typically involves the esterification of boric acid with 4-methyl-2-pentanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction can be represented as:
Properties
CAS No. |
5337-37-1 |
|---|---|
Molecular Formula |
C18H39BO3 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
tris(4-methylpentan-2-yl) borate |
InChI |
InChI=1S/C18H39BO3/c1-13(2)10-16(7)20-19(21-17(8)11-14(3)4)22-18(9)12-15(5)6/h13-18H,10-12H2,1-9H3 |
InChI Key |
ARFPYOUWHGVCEE-UHFFFAOYSA-N |
Canonical SMILES |
B(OC(C)CC(C)C)(OC(C)CC(C)C)OC(C)CC(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

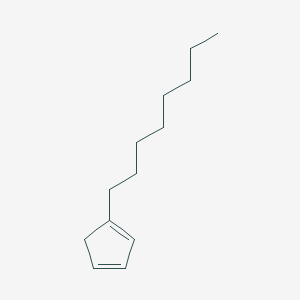
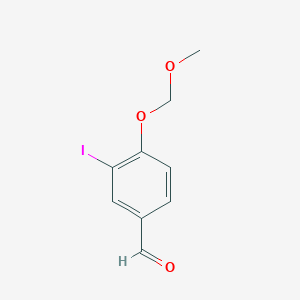
![2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-3-(ethoxymethylene)-1,3-dihydro-](/img/structure/B8656468.png)
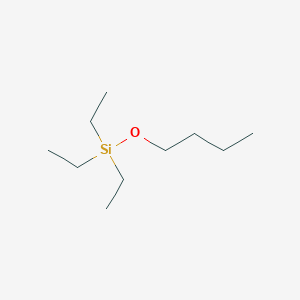
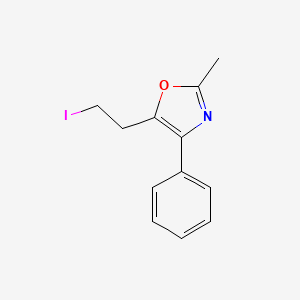
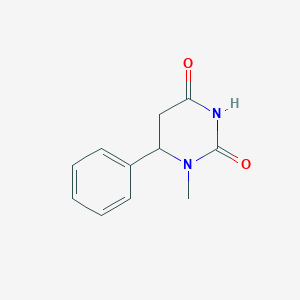
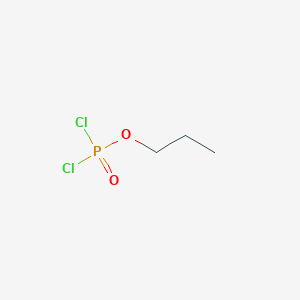
![6-Bromo-2-(tert-butyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B8656493.png)
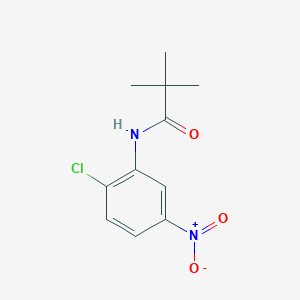
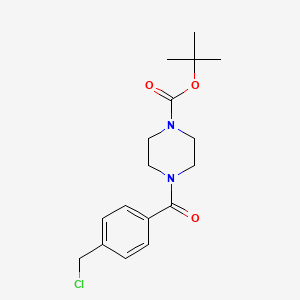
![4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B8656507.png)
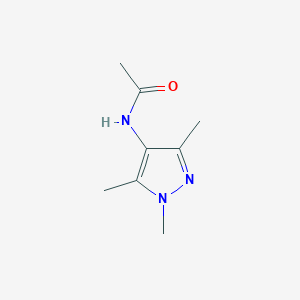
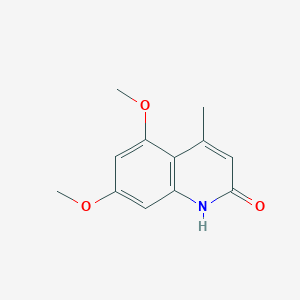
![4-[2-(Methylsulfonyl)ethyl]piperidine](/img/structure/B8656526.png)
